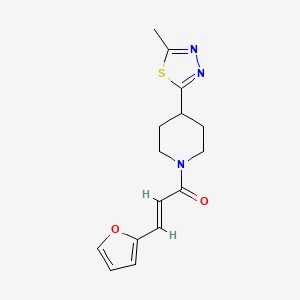

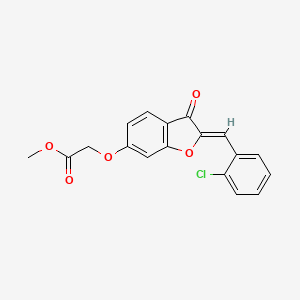

![molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9](/img/structure/B2680126.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound that is part of a focused small molecule library of tetrahydro triazolopyrazines . It is used as a building block in medicinal chemistry . This compound is a white to pale yellow crystalline powder and is mainly used as a pharmaceutical intermediate in the chemical synthesis process .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available non-expensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing this compound involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyrazine platform . The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 67–68°C . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.38 (9H, s, 3CH3); 3.02 (2H, t, J = 5.5, 6-CH2); 3.84 (2H, t, J = 5.5, 5-CH2); 3.92 (2H, s, 8-CH2); 4.24 (2H, d, J = 5.9, CH2 NHCO); 7.40 (1H, br. s, NHCO) .科学的研究の応用

Diverse Functionalized Building Blocks for Drug Design Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores have been synthesized, highlighting their potential as privileged motifs for lead-like compound design. These compounds, including the (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, have shown promise as scaffolds for developing novel anti-diabetes drug leads by stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Novel Heterocyclic Compounds Synthesis Research into nitration of azolo[1,5-a]pyrimidin-7-amines has led to the development of a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into corresponding diamines, forming annulated cycles. This demonstrates the compound's utility in generating novel heterocyclic compounds, which could have various scientific and pharmacological applications (Gazizov et al., 2020).

Library of Triazolopyrimidines for Compound Screening An efficient solution-phase synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines has been described, showcasing the potential of such compounds for high-throughput screening in drug discovery. This methodological approach enables the rapid generation of compounds with varied substitution patterns for biological activity screening (Baindur et al., 2003).

Synthesis of Pyridine Derivatives Acylation reactions of heteroaromatic amines have led to the facile and efficient synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These derivatives are prepared through cyanoacetylation reactions followed by cyclization, demonstrating the compounds' versatility in synthesizing diverse pyridine-based scaffolds for further scientific exploration (Ibrahim et al., 2011).

将来の方向性

作用機序

Target of Action

It is known that the compound belongs to a class of molecules referred to as “privileged structures” in medicinal chemistry . These structures are known to provide potent ligands for numerous receptors .

Mode of Action

It is known that these types of compounds interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

Compounds of this type are known to shed light on biochemical mechanisms .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

It is known that these types of compounds can act as therapeutic agents .

Action Environment

It is known that environmental factors can impact the effectiveness of many compounds .

特性

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIACGLPMXSMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=CN2C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

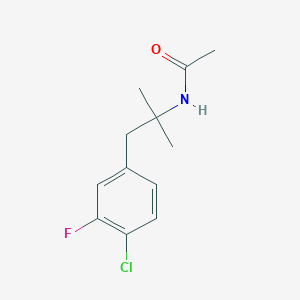

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)

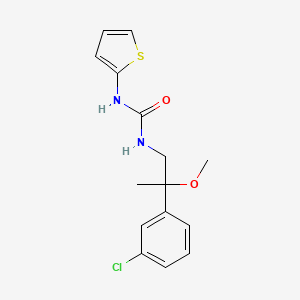

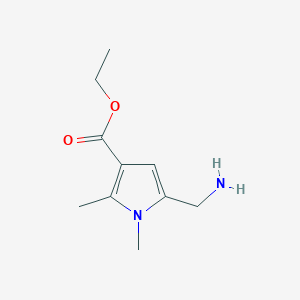

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)

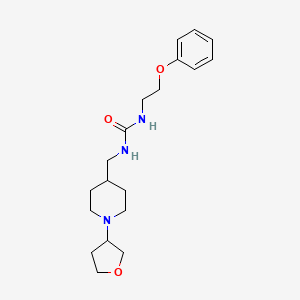

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680054.png)

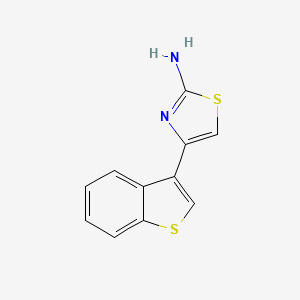

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)

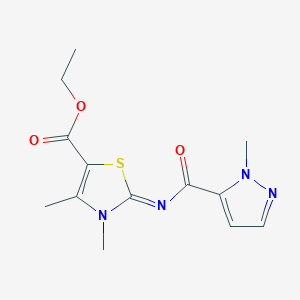

![Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2680061.png)